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molecular formula C11H10ClNO2 B1351989 6-(chloroacetyl)-3,4-dihydroquinolin-2(1H)-one CAS No. 61122-82-5

6-(chloroacetyl)-3,4-dihydroquinolin-2(1H)-one

Cat. No. B1351989
M. Wt: 223.65 g/mol
InChI Key: SUKDPTKEKHZBDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04414390

Procedure details

To a solution of aluminum chloride (80 g) and chloroacetyl chloride (72 g) in carbon disulfide (200 ml) was added portionwise in 20 minutes a suspension of 3,4-dihydrocarbostyril (14.7 g) in carbon disulfide (100 ml) while refluxing with stirring. After completion of addition, the mixture was refluxed with stirring for 2 hours. After cooling, the reaction mixture was poured into ice water, and crystals which precipitated were collected by filtration, washed with water and recrystallized from ethanol to give 20 g of 6-chloroacetyl-3,4-dihydrocarbostyril.
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
72 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
14.7 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl-].[Al+3].[Cl-].[Cl-].[Cl:5][CH2:6][C:7](Cl)=[O:8].[NH:10]1[C:20]2[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=2)[CH2:14][CH2:13][C:11]1=[O:12]>C(=S)=S>[Cl:5][CH2:6][C:7]([C:17]1[CH:16]=[C:15]2[C:20](=[CH:19][CH:18]=1)[NH:10][C:11](=[O:12])[CH2:13][CH2:14]2)=[O:8] |f:0.1.2.3|

Inputs

Step One
Name
Quantity
80 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
72 g
Type
reactant
Smiles
ClCC(=O)Cl
Name
Quantity
200 mL
Type
solvent
Smiles
C(=S)=S
Step Two
Name
Quantity
14.7 g
Type
reactant
Smiles
N1C(=O)CCC2=CC=CC=C12
Name
Quantity
100 mL
Type
solvent
Smiles
C(=S)=S
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while refluxing
ADDITION
Type
ADDITION
Details
After completion of addition
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed
STIRRING
Type
STIRRING
Details
with stirring for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
precipitated
FILTRATION
Type
FILTRATION
Details
were collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol

Outcomes

Product
Name
Type
product
Smiles
ClCC(=O)C=1C=C2CCC(NC2=CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 20 g
YIELD: CALCULATEDPERCENTYIELD 89.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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